

Angeloylgomisin O: Application Notes for the Development of Novel Therapeutic Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra rubriflora.[1] Lignans from Schisandra have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. While extensive research on many Schisandra lignans has been conducted, specific data on Angeloylgomisin O is limited. These application notes, therefore, provide a general framework for investigating the therapeutic potential of Angeloylgomisin O, drawing upon established protocols and known mechanisms of related Schisandra lignans. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent.

Physicochemical Properties



Property	Value	Source
Molecular Formula	C28H34O8	PubChem CID: 91864462[2]
Molecular Weight	498.6 g/mol	PubChem CID: 91864462[2]
IUPAC Name	[(8R,9S,10S)-3,4,5,19- tetramethoxy-9,10-dimethyl- 15,17- dioxatetracyclo[10.7.0.02,7.01 4,18]nonadeca- 1(19),2,4,6,12,14(18)-hexaen- 8-yl] (Z)-2-methylbut-2-enoate	PubChem CID: 91864462[2]
Appearance	Not specified (typically crystalline or amorphous solid)	-
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	-

Therapeutic Potential: Anti-Inflammatory Activity

Schisandra lignans have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][4] The proposed mechanism often involves the modulation of the NF-kB signaling pathway, a central regulator of inflammation.[5][6][7]

Representative Anti-Inflammatory Activity Data of Schisandra Lignans

The following table presents representative inhibitory activities of various Schisandra lignans against key inflammatory enzymes. While specific data for **Angeloylgomisin O** is not detailed in the cited literature, it is known to be a constituent of extracts that show inhibitory activity against 15-LOX, COX-1, and COX-2.[1]



Compound	Target	IC50 (µM)	Cell Line/Assay
Gomisin N	NF-κB activity	Comparable to Prednisolone (at 10 μΜ)	THP1-Blue™ NF-κB cells[8]
y-Schisandrin	NF-кВ activity	Comparable to Prednisolone (at 10 μΜ)	THP1-Blue™ NF-κB cells[8]
Schisantherin A	NO Production	~10 μM	LPS-stimulated RAW 264.7 macrophages[4]
Schisandrin	NO Production	~25 μM	LPS-stimulated RAW 264.7 macrophages[4]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (NF-κΒ Inhibition)

This protocol describes a general method for assessing the anti-inflammatory activity of a test compound, such as **Angeloylgomisin O**, by measuring the inhibition of NF-kB activation in LPS-stimulated THP-1 monocytes.

Materials:

- THP1-Blue™ NF-κB reporter cell line
- Lipopolysaccharide (LPS)
- Angeloylgomisin O
- Prednisolone (positive control)
- Cell culture medium (RPMI-1640 with supplements)
- QUANTI-Blue™ Solution
- 96-well plates



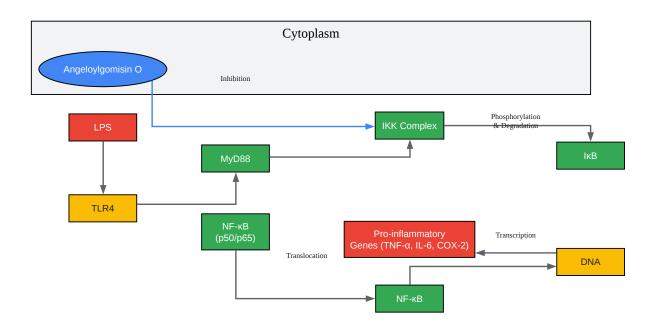
Spectrophotometer

Procedure:

- Cell Culture: Culture THP1-Blue™ NF-κB cells according to the supplier's instructions.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Angeloylgomisin O** (e.g., 1, 5, 10, 25, 50 μ M) and a fixed concentration of Prednisolone (e.g., 2 μ M) for 1 hour. Include a vehicle control (DMSO).
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NF-κB activation.
- SEAP Detection: Add QUANTI-Blue[™] Solution to the cell culture supernatant and incubate for 1-3 hours.
- Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage inhibition of NF-kB activity for each concentration of Angeloylgomisin O compared to the LPS-stimulated control.

Signaling Pathway: NF-kB Inhibition





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Proposed inhibitory effect of **Angeloylgomisin O** on the NF-kB signaling pathway.

Therapeutic Potential: Anti-Cancer Activity

Several Schisandra lignans have been reported to possess cytotoxic and anti-proliferative activities against various cancer cell lines.[9][10] The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various cancer-related signaling pathways.[11][12]

Representative Cytotoxicity Data of Schisandra Lignans

The following table provides examples of the cytotoxic effects of different Schisandra lignans on human cancer cell lines.



Compound	Cell Line	IC50 (μM)
Gomisin N	Colorectal cancer cells	Potent activity reported[9]
Deoxyschisandrin	Colorectal cancer cells	Potent activity reported[9]
Schizandrin A	Colorectal cancer (RKO, SW620)	~75-100 μM[13]
Gomisin L1	Ovarian cancer (A2780)	21.92 ± 0.73[14]
Gomisin L1	Ovarian cancer (SKOV3)	55.05 ± 4.55[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of **Angeloylgomisin O** on a selected cancer cell line.

Materials:

- Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
- Angeloylgomisin O
- Doxorubicin (positive control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- · 96-well plates
- Microplate reader

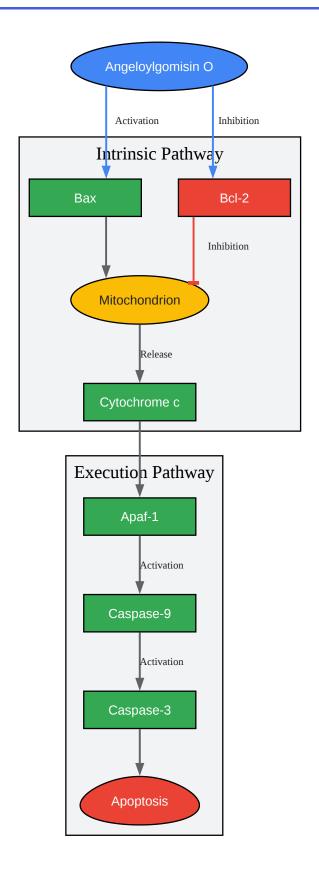
Procedure:



- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of Angeloylgomisin O
 (e.g., 0.1, 1, 10, 50, 100 μM) and Doxorubicin. Include a vehicle control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for Angeloylgomisin O.

Signaling Pathway: Induction of Apoptosis





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General intrinsic apoptosis pathway potentially modulated by **Angeloylgomisin O**.



Summary and Future Directions

Angeloylgomisin O, a lignan from Schisandra, represents a promising candidate for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. The provided application notes and protocols offer a foundational approach for researchers to investigate its biological activities. Due to the limited specific data on **Angeloylgomisin O**, future research should focus on:

- Isolation and Purification: Developing efficient methods for isolating pure Angeloylgomisin
 O to facilitate accurate biological testing.
- In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by Angeloylgomisin O in inflammatory and cancerous conditions.
- In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of Angeloylgomisin O in relevant animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Angeloylgomisin O to identify compounds with improved potency and selectivity.

By systematically applying these experimental approaches, the scientific community can unlock the full therapeutic potential of **Angeloylgomisin O** and contribute to the development of new and effective treatments for a range of diseases.

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